molecular formula C9H13NO2S B1594720 n-Isopropylbenzenesulfonamide CAS No. 5339-69-5

n-Isopropylbenzenesulfonamide

Cat. No.: B1594720
CAS No.: 5339-69-5
M. Wt: 199.27 g/mol
InChI Key: QKIWHADSHFVRFN-UHFFFAOYSA-N
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Description

n-Isopropylbenzenesulfonamide (CAS: 5339-69-5) is a sulfonamide derivative with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol. It features a benzene ring sulfonated at the para position, with an isopropyl group attached to the nitrogen atom. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and receptor-targeted drugs .

Key physicochemical properties include a melting point of 96°C (as observed in a derivative form) and distinctive ¹H NMR signals (CDCl₃: δ 8.33 (d, J = 7.86 Hz, 1H), 1.08 (d, J = 6.78 Hz, 6H)) . Its synthesis typically involves reacting benzenesulfonyl chloride with isopropylamine, followed by purification via crystallization .

Properties

IUPAC Name

N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-8(2)10-13(11,12)9-6-4-3-5-7-9/h3-8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIWHADSHFVRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277691
Record name n-isopropylbenzenesulfonamide
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Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5339-69-5
Record name N-(1-Methylethyl)benzenesulfonamide
Source CAS Common Chemistry
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Record name NSC 3549
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Record name 5339-69-5
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Record name n-isopropylbenzenesulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: n-Isopropylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with isopropylamine under basic conditions. The reaction typically proceeds as follows:

    Reactants: Benzenesulfonyl chloride and isopropylamine

    Conditions: Basic medium (e.g., sodium hydroxide) and an organic solvent (e.g., dichloromethane)

    Procedure: The benzenesulfonyl chloride is added dropwise to a solution of isopropylamine in the organic solvent, followed by the addition of the base. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: n-Isopropylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Sulfonic acids or sulfonyl chlorides

    Reduction: Amines

    Substitution: Various substituted sulfonamides

Scientific Research Applications

n-Isopropylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of n-Isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Sulfonamides

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Modifications
n-Isopropylbenzenesulfonamide N-isopropyl C₉H₁₃NO₂S 199.27 Base structure
4-(tert-butyl)-N-isopropylbenzenesulfonamide 4-tert-butyl, N-isopropyl C₁₃H₂₁NO₂S 263.38 Increased hydrophobicity
5-ethyl-N-isopropyl-2-methoxybenzenesulfonamide 5-ethyl, 2-methoxy, N-isopropyl C₁₂H₁₉NO₃S 265.35 Enhanced electron-withdrawing effects
4-(2-Azidoethoxy)-N-isopropylbenzenesulfonamide 4-(2-azidoethoxy), N-isopropyl C₁₁H₁₅N₄O₃S 283.33 Reactivity for "click chemistry" applications
N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide 4,5-dibromo, 2-methoxy C₁₃H₁₁Br₂NO₃S 450.11 Increased lipophilicity and steric bulk

Substituent Effects :

  • Electron-donating groups (e.g., methoxy) enhance resonance stabilization but reduce electrophilicity.
  • Bulky groups (e.g., tert-butyl) improve steric hindrance, affecting binding affinity in enzyme inhibitors .
  • Azido groups introduce reactive handles for bioconjugation, as seen in 4-(2-azidoethoxy)-N-isopropylbenzenesulfonamide .

Physicochemical Properties

Table 2: Spectral and Thermal Data

Compound Name Melting Point (°C) ¹H NMR (δ, CDCl₃) Mass Spec (m/z)
This compound 96 8.33 (d, J = 7.86 Hz, 1H), 1.08 (d, J = 6.78 Hz, 6H) 370 [M+H]⁺
4-(2-Azidoethoxy)-N-isopropylbenzenesulfonamide 7.82 (d, J = 8.9 Hz, 2H), 6.98 (d, J = 8.9 Hz, 2H), 1.06 (d, J = 6.6 Hz, 6H)
N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide
Complex pharmaceutical derivative (Example 57, ) 211–214 616.9 [M⁺]

Key Observations :

  • The melting point of this compound derivatives correlates with substituent bulk; e.g., the complex derivative in melts at 211–214°C due to extended conjugation and hydrogen bonding .
  • ¹H NMR shifts for aromatic protons vary with electron-donating/withdrawing substituents (e.g., 7.82 ppm for azidoethoxy vs. 8.33 ppm for the base compound) .

Biological Activity

n-Isopropylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound, with the molecular formula C10H13NO2S, consists of an isopropyl group attached to a benzenesulfonamide moiety. This structure is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound can be primarily attributed to its ability to inhibit enzymes involved in folate metabolism. As a sulfonamide, it competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication, showcasing its antibacterial properties .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial effects against various bacterial strains. Its efficacy has been evaluated through Minimum Inhibitory Concentration (MIC) assays.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results indicate that this compound exhibits varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

Research indicates that this compound may also possess antiviral properties, particularly against HIV-1. Studies suggest that it interacts with viral proteins involved in HIV replication, potentially inhibiting capsid assembly. This interaction could position this compound as a candidate for further antiviral drug development.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Antibacterial Efficacy Study : A study evaluated the antibacterial activity of various sulfonamides, including this compound, against clinical isolates of resistant bacteria. The compound showed significant inhibition against resistant strains, highlighting its potential in treating infections caused by multidrug-resistant organisms .
  • Antiviral Mechanism Exploration : Research involving surface plasmon resonance confirmed direct interactions between this compound and target proteins associated with HIV-1 replication. This study provided insights into its mechanism as a potential antiviral agent.
  • In Vitro Studies on Enzyme Inhibition : Another study investigated the inhibitory effects of this compound on various enzymes relevant to disease states. The compound exhibited IC50 values indicating potent inhibition against specific targets involved in metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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